2-Amino-N-ethyl-3-(1H-indol-3-yl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-N-ethyl-3-(1H-indol-3-yl)-propionamide, also known as 3-Indolylpropionic acid (3-IPA) or indole-3-propionic acid (IPA), is an important organic compound that has a wide range of applications in scientific research. It belongs to the class of compounds known as indole derivatives, which are characterized by their aromatic ring structure and are derived from indole, an organic compound found in many plants and animals. 3-IPA is a versatile compound that can be used in a variety of laboratory experiments, including biochemical and physiological studies.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
The compound, being a derivative of tryptamine and naproxen, shows potential for analgesic and anti-inflammatory applications. Naproxen is a well-known nonsteroidal anti-inflammatory drug (NSAID) that treats pain, menstrual cramps, and inflammatory diseases like rheumatoid arthritis . The hybrid molecule aims to combine the anti-inflammatory properties of naproxen with the diverse pharmacological properties of tryptamine derivatives.
Antiviral Activity
Indole derivatives, which include the structure of 2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide, have shown antiviral activities. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that our compound could be explored for its potential antiviral effects.
Neuromodulation and CNS Regulation
Tryptamine, a part of the compound’s structure, is involved in the regulation and modulation of multiple processes within the central nervous system (CNS), including sleep, cognition, memory, temperature regulation, and behavior . Therefore, this compound could be significant in research related to neuromodulators and CNS disorders.
Anticancer Research
Indole derivatives are known to possess anticancer activities. The indole nucleus is a common feature in many synthetic drug molecules, which has led to the development of new derivatives with potential anticancer properties . The compound could be a candidate for developing new anticancer therapies.
Anti-HIV Research
Indole derivatives have also been explored for their anti-HIV properties. Molecular docking studies of novel indolyl derivatives have been performed to assess their effectiveness against HIV-1 . This compound could contribute to the ongoing research in anti-HIV medication.
Synthesis of Hybrid Molecules
The compound serves as an intermediate in the synthesis of hybrid molecules that combine the properties of two different drugs. In this case, it combines tryptamine and naproxen, aiming to exploit both their pharmacological benefits .
properties
IUPAC Name |
2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-15-13(17)11(14)7-9-8-16-12-6-4-3-5-10(9)12/h3-6,8,11,16H,2,7,14H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWMUMGRHXBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CNC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.